Kappa Opioid Receptor (KOR) Agonism vs. Monoamine Transporter Activity of Structural Analogs
The target compound is explicitly classified as a kappa opioid receptor agonist, a mechanism entirely absent in its closest commercial analog, 4-methoxyphenethylamine (PMPEA, CAS 55-81-2). PMPEA is characterized as an inhibitor of monoamine oxidase (MAO) . No monoamine releasing or MAO-inhibitory properties are reported for the target compound, indicating a fundamental divergence in pharmacological mechanism driven by the alpha-phenyl substitution. Quantitative KOR binding affinities (Ki values) for 1,2-diarylethylamine derivatives have been reported in patents, though direct data for CAS 62402-44-2 specifically was not available in the public domain at the time of this analysis. This identification of a distinct molecular target represents a significant qualitative differentiation for research into non-monoaminergic pathways.
| Evidence Dimension | Primary Pharmacological Mechanism |
|---|---|
| Target Compound Data | Kappa opioid receptor (KOR) agonist [1]; specific quantitative binding data not publicly available |
| Comparator Or Baseline | 4-Methoxyphenethylamine (PMPEA, CAS 55-81-2) functions as a monoamine oxidase (MAO) inhibitor |
| Quantified Difference | Mechanism divergence: opioidergic agonism vs. monoaminergic enzyme inhibition |
| Conditions | Pharmacological classification based on authoritative database curation and literature |
Why This Matters
This target-specific mechanism differentiates the compound for pain and neuropsychiatric research models where KOR modulation, rather than broad monoamine release, is the study objective.
- [1] Medical University of Warsaw. MeSH Concept Record for 1-(4-methoxyphenyl)-2-phenylethanamine (MeSH-M0024932). View Source
